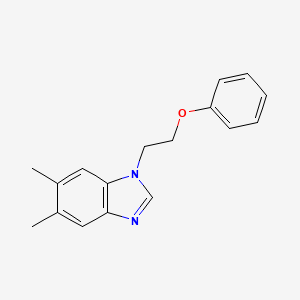

5,6-Dimethyl-1-(2-phenoxy-ethyl)-1H-benzoimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,6-Dimethyl-1-(2-phenoxy-ethyl)-1H-benzoimidazole is an organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-1-(2-phenoxy-ethyl)-1H-benzoimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization. The reaction conditions often include acidic or basic catalysts, and the process may be carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-1-(2-phenoxy-ethyl)-1H-benzoimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the benzimidazole ring or the substituents.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the benzimidazole core or the substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized benzimidazole derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Its potential pharmacological properties could be explored for therapeutic applications.

Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 5,6-Dimethyl-1-(2-phenoxy-ethyl)-1H-benzoimidazole exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Benzimidazole: The parent compound, which serves as the core structure.

2-Phenylbenzimidazole: A similar compound with a phenyl substituent.

5,6-Dimethylbenzimidazole: A compound with dimethyl substituents but lacking the phenoxyethyl group.

Uniqueness

5,6-Dimethyl-1-(2-phenoxy-ethyl)-1H-benzoimidazole is unique due to the combination of its substituents, which may confer distinct chemical and biological properties

Biological Activity

5,6-Dimethyl-1-(2-phenoxy-ethyl)-1H-benzoimidazole is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities, particularly in the realm of cancer therapeutics. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoimidazole ring with two methyl groups at positions 5 and 6, and a phenoxyethyl substituent at the nitrogen atom of the imidazole. Its molecular formula is C₁₅H₁₅N₂O, with a molecular weight of approximately 281.36 g/mol. The structural characteristics contribute to its lipophilicity and ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with cellular targets that modulate critical biological pathways. Key mechanisms include:

- Inhibition of Topoisomerases : Benzimidazole derivatives are known to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription .

- Induction of Apoptosis : The compound may promote apoptosis in cancer cells through mitochondrial pathways, disrupting mitochondrial membrane potential and releasing pro-apoptotic factors like cytochrome c into the cytosol .

- DNA Intercalation : The compound can intercalate into DNA strands, interfering with replication and transcription processes .

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound against various cancer cell lines. Below are summarized findings from recent research:

Case Studies

- HeLa Cell Line : In a study evaluating antiproliferative activity, it was found that this compound exhibited significant cytotoxicity against HeLa cells at concentrations as low as 10 µM. The IC50 value was determined to be approximately 2.908 µM .

- MDA-MB-231 Breast Cancer Cells : The compound demonstrated potent inhibitory effects on MDA-MB-231 cells, with survival rates dropping below 5% at concentrations of 20 µM. This suggests strong antiproliferative activity against aggressive breast cancer cell lines .

- Comparative Analysis : When compared to other benzimidazole derivatives, this compound showed enhanced potency due to its structural modifications that improve lipophilicity and cellular uptake .

Biological Activity Summary Table

| Biological Activity | Cell Line Tested | IC50 (µM) | Effect Observed |

|---|---|---|---|

| Antiproliferative | HeLa | 2.908 | Significant cytotoxicity |

| Antiproliferative | MDA-MB-231 | <20 | >95% inhibition of cell viability |

| Topoisomerase Inhibition | Various Cancer Lines | Varies | Disruption of DNA replication |

| Apoptosis Induction | Multiple Cancer Types | Varies | Activation of intrinsic apoptotic pathway |

Properties

IUPAC Name |

5,6-dimethyl-1-(2-phenoxyethyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-13-10-16-17(11-14(13)2)19(12-18-16)8-9-20-15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWKWAAOMKWUQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.